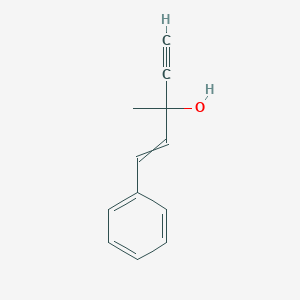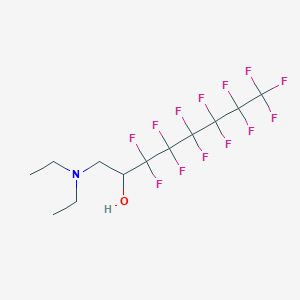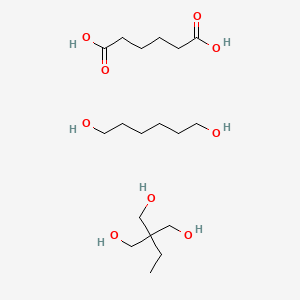![molecular formula C14H22Cl6Si2 B14639893 Silane, (tricyclo[3.3.1.13,7]decane-1,3-diyldi-2,1-ethanediyl)bis[trichloro- CAS No. 52057-53-1](/img/structure/B14639893.png)
Silane, (tricyclo[3.3.1.13,7]decane-1,3-diyldi-2,1-ethanediyl)bis[trichloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, (tricyclo[3.3.1.13,7]decane-1,3-diyldi-2,1-ethanediyl)bis[trichloro-] is a complex organosilicon compound with the chemical formula C14H22Cl6Si2. This compound is characterized by its unique tricyclo[3.3.1.13,7]decane structure, which is a rigid, cage-like framework. The presence of trichlorosilane groups makes it a versatile compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (tricyclo[3.3.1.13,7]decane-1,3-diyldi-2,1-ethanediyl)bis[trichloro-] typically involves the reaction of tricyclo[3.3.1.13,7]decane-1,3-diyldi-2,1-ethanediyl with trichlorosilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
Silane, (tricyclo[3.3.1.13,7]decane-1,3-diyldi-2,1-ethanediyl)bis[trichloro-] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with fewer chlorine atoms.
Substitution: The trichlorosilane groups can undergo substitution reactions with nucleophiles to form a variety of organosilicon compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alcohols and amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds, depending on the reagents and conditions used.
科学的研究の応用
Silane, (tricyclo[3.3.1.13,7]decane-1,3-diyldi-2,1-ethanediyl)bis[trichloro-] has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced organosilicon compounds and materials.
Biology: The compound is explored for its potential in drug delivery systems due to its unique structural properties.
Medicine: Research is ongoing to investigate its use in medical imaging and as a component in biocompatible materials.
Industry: It is used in the production of high-performance coatings, adhesives, and sealants.
作用機序
The mechanism by which Silane, (tricyclo[3.3.1.13,7]decane-1,3-diyldi-2,1-ethanediyl)bis[trichloro-] exerts its effects is primarily through its ability to form strong bonds with various substrates. The trichlorosilane groups can react with hydroxyl groups on surfaces, forming stable siloxane bonds. This property is exploited in applications such as surface modification and adhesion promotion .
類似化合物との比較
Similar Compounds
Tricyclo[3.3.1.1(3,7)]decane: A similar compound with a tricyclo[3.3.1.1(3,7)]decane structure but without the silane groups.
Tricyclo[3.3.1.1(3,7)]decan-1-amine: Another related compound with an amine group instead of silane.
Tricyclo[3.3.1.1(3,7)]decane, 2-nitro-: A nitro-substituted derivative of the tricyclo[3.3.1.1(3,7)]decane structure.
Uniqueness
What sets Silane, (tricyclo[3.3.1.13,7]decane-1,3-diyldi-2,1-ethanediyl)bis[trichloro-] apart from these similar compounds is the presence of trichlorosilane groups, which impart unique reactivity and functionality. This makes it particularly valuable in applications requiring strong adhesion and surface modification properties.
特性
CAS番号 |
52057-53-1 |
|---|---|
分子式 |
C14H22Cl6Si2 |
分子量 |
459.2 g/mol |
IUPAC名 |
trichloro-[2-[3-(2-trichlorosilylethyl)-1-adamantyl]ethyl]silane |
InChI |
InChI=1S/C14H22Cl6Si2/c15-21(16,17)3-1-13-6-11-5-12(7-13)9-14(8-11,10-13)2-4-22(18,19)20/h11-12H,1-10H2 |
InChIキー |
FBAPGRJUUVOMGN-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3(CC1CC(C2)(C3)CC[Si](Cl)(Cl)Cl)CC[Si](Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


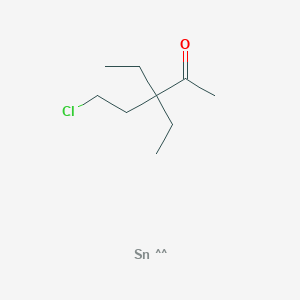
![7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane, 1,10-dimethyl-](/img/structure/B14639815.png)
![Trimethyl{[1-(4-methylphenyl)ethenyl]oxy}silane](/img/structure/B14639816.png)
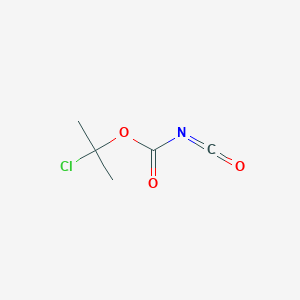
![N-(Propan-2-yl)-3-[(prop-2-en-1-yl)oxy]pyrazin-2-amine](/img/structure/B14639822.png)
![1-Methyl-3-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]-2-phenyl-1H-indole](/img/structure/B14639823.png)
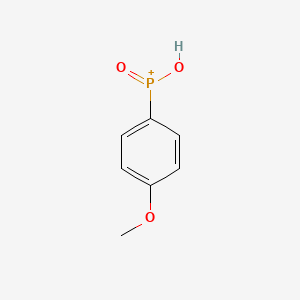
![3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-OL](/img/structure/B14639835.png)
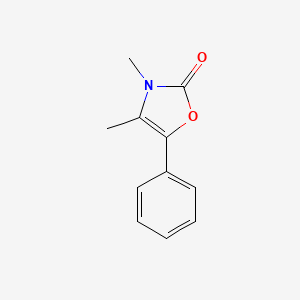

![1,2,3,4,5,6,7-Heptaphenyl-7-borabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14639858.png)
